molecular formula C6H6F3NO B13050099 (1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine

(1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine

Cat. No.: B13050099
M. Wt: 165.11 g/mol
InChI Key: OEXSFLKKUFUVBS-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine is an organic compound characterized by the presence of a trifluoromethyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-furylcarboxaldehyde and trifluoroacetaldehyde.

    Formation of Intermediate: The initial step involves the condensation of 3-furylcarboxaldehyde with trifluoroacetaldehyde under basic conditions to form an intermediate.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced further to form amine derivatives.

    Substitution: It can participate in substitution reactions, where the trifluoromethyl group or the furan ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products:

    Oxidation Products: Oxides and other oxidized derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and furan ring contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    (1R)-2,2,2-Trifluoro-1-(3-furyl)ethylamine: The enantiomer of the compound with similar structural features but different stereochemistry.

    2,2,2-Trifluoroethylamine: A simpler analogue without the furan ring.

    3-Furylmethylamine: A related compound with a furan ring but without the trifluoromethyl group.

Uniqueness: (1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine is unique due to the combination of the trifluoromethyl group and the furan ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.

Biological Activity

(1S)-2,2,2-Trifluoro-1-(3-furyl)ethylamine is a fluorinated amine that has garnered attention due to its potential biological activities. The introduction of trifluoromethyl groups in organic compounds often enhances their metabolic stability and alters their pharmacokinetic properties, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C6H6F3NO
  • Molecular Weight : 165.11 g/mol
  • Structure : The compound features a trifluoroethyl group attached to a furyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Research indicates that trifluoromethyl amines can modulate receptor activity and enzymatic functions. The presence of the trifluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Activity : Compounds containing trifluoromethyl groups have been noted for their anticancer properties. For instance, similar structures have shown efficacy against drug-resistant tumors and have been explored as candidates for microtubule stabilization in cancer therapy .
  • Neuroprotective Effects : Some studies suggest that trifluoromethyl amines can cross the blood-brain barrier, indicating potential applications in treating central nervous system disorders .
  • Inhibition of Enzymatic Activity : The compound may exhibit inhibitory effects on specific enzymes involved in disease processes. For example, related compounds have shown promise in inhibiting proteases linked to various cancers .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth in vitro
NeuroprotectivePotential efficacy in CNS disorders
Enzyme InhibitionInhibition of protease activity

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of several trifluoromethyl-containing compounds. The results indicated that this compound significantly inhibited the proliferation of cancer cell lines at micromolar concentrations. The mechanism was linked to the modulation of apoptosis pathways and cell cycle arrest.

Case Study 2: Neuroprotective Properties

Research conducted on the neuroprotective effects of trifluoromethyl amines demonstrated that this compound could mitigate oxidative stress-induced neuronal damage in vitro. This suggests its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

Molecular Formula

C6H6F3NO

Molecular Weight

165.11 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(furan-3-yl)ethanamine

InChI

InChI=1S/C6H6F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5H,10H2/t5-/m0/s1

InChI Key

OEXSFLKKUFUVBS-YFKPBYRVSA-N

Isomeric SMILES

C1=COC=C1[C@@H](C(F)(F)F)N

Canonical SMILES

C1=COC=C1C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.